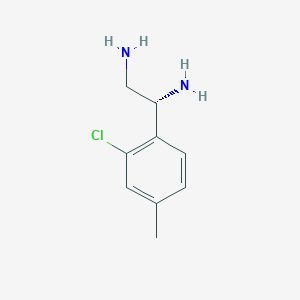

(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine

Description

(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative featuring a 2-chloro-4-methylphenyl substituent at the 1R position. The stereochemistry and substituent positions influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for biological activity or ligand performance .

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

AKKQTIGOCNPSES-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](CN)N)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)N)Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| Starting Material | 2-Chloro-4-methylbenzaldehyde | Commercially available or synthesized | Aldehyde substrate |

| Reductive Amination | Conversion of aldehyde to diamine via reductive amination | Ammonia or primary amine, NaBH3CN or similar reducing agent, solvent (e.g., methanol, ethanol), mild temperature | Formation of racemic 1,2-diamine intermediate |

| Work-up and Extraction | Acid-base extraction to isolate the diamine | Acidic aqueous extraction, basification, organic solvent extraction | Crude diamine product |

| Chiral Resolution | Separation of (1R) enantiomer from racemic mixture | Use of chiral acids (e.g., tartaric acid derivatives), chromatography, or enzymatic resolution | Enantiomerically enriched (1R) diamine |

- Sodium cyanoborohydride (NaBH3CN) is favored due to its selectivity and mild reducing power, preventing over-reduction.

- Reaction conditions are optimized to minimize side reactions such as over-alkylation or reduction of the aromatic ring.

- The chiral resolution step is critical to obtain the (1R) enantiomer with high enantiomeric excess (ee).

Asymmetric Synthesis Approaches

Recent advances in asymmetric catalysis allow direct synthesis of chiral diamines without the need for resolution:

- Chiral catalysts such as BINOL-derived ligands and transition metals (Pd, Rh) can induce enantioselective addition of amine nucleophiles to aldehydes or ketones.

- One-pot catalytic processes combining allylboration and Mizoroki–Heck reactions have been reported for related chiral amines, potentially adaptable for this compound’s synthesis with suitable substrates.

These methods offer higher efficiency and atom economy, reducing the number of steps and waste generated.

Industrial Scale Considerations

- Continuous flow synthesis techniques are employed to improve scalability, reproducibility, and safety when handling reactive intermediates.

- Industrial chiral resolution may utilize crystallization with chiral resolving agents or simulated moving bed chromatography for high throughput.

- Process optimization focuses on maximizing yield, purity, and minimizing racemization.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Expected Outcome/Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or acetonitrile | Good solubility and reaction control |

| Temperature | 0 to 40 °C | Mild conditions to avoid side reactions |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imine intermediate |

| Reaction Time | 4 to 24 hours | Complete conversion of aldehyde |

| Yield | 70% to 90% (after purification) | Depends on substrate purity and conditions |

| Enantiomeric Excess | >95% (after chiral resolution) | High optical purity required for applications |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination + Chiral Resolution | Simple, well-established | High yield, accessible reagents | Requires resolution step, racemic intermediate |

| Asymmetric Catalysis | Direct enantioselective synthesis | Fewer steps, higher atom economy | Requires specialized catalysts, optimization needed |

| Continuous Flow Synthesis | Scalable, controlled environment | Efficient, safer scale-up | Initial setup cost, process development needed |

Research Findings and Literature Insights

- Organic Syntheses literature reports related diamine syntheses using reductive amination with sodium cyanoborohydride, followed by acid-base extraction and chiral resolution to afford optically pure diamines.

- Bench-scale syntheses start from 2-chloro-3-methylbenzaldehyde analogs, employing reductive amination and chiral resolution to isolate the (1R) enantiomer.

- Advanced asymmetric catalytic methods, including one-pot allylboration/Mizoroki–Heck reactions, demonstrate potential routes to related chiral amines with high enantioselectivity and yields, suggesting future applicability to this compound.

Scientific Research Applications

(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diamine functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The chloro-substituted aromatic ring may also play a role in binding affinity and specificity.

Comparison with Similar Compounds

Ethane-1,2-diamine derivatives are versatile scaffolds with applications ranging from antimicrobial agents to chiral ligands. Below is a detailed comparison based on substituents, biological activity, and applications:

Structural and Functional Analogues

Table 1: Key Ethane-1,2-diamine Derivatives and Their Properties

*Estimated based on molecular formulas.

Key Comparative Findings

Substituent Effects on Biological Activity: Chlorophenyl Derivatives: Chlorine substituents enhance lipophilicity, improving membrane permeability. Fluorophenyl Derivatives: Fluorine’s electron-withdrawing effect enhances stability in metabolic pathways. The (1R,2R)-bis(4-fluorophenyl) derivative is widely used in enantioselective catalysis due to its rigid chiral environment . Hydroxybenzyl Derivatives: Polar hydroxyl groups improve solubility but reduce lipophilicity. These derivatives exhibit broad-spectrum antimicrobial activity, as seen in N,N′-Bis(2-hydroxybenzyl)ethane-1,2-diamine .

Synthetic Methodologies: Reductive alkylation (e.g., using sodium cyanoborohydride) is a common strategy for introducing substituents, as demonstrated in the synthesis of N,N-Bis-(4-substituted benzyl) derivatives . Chiral resolution or asymmetric synthesis is critical for enantiopure ligands like (1R,2R)-bis(4-fluorophenyl)ethane-1,2-diamine .

Applications in Drug Development: Piperazine-2,3-dione derivatives (e.g., 1,4-Bis-(4-substituted benzyl)piperazine-2,3-dione) show improved anthelmintic activity over piperazine, with ClogP values indicating enhanced lipophilicity . Ferrocenylmethyl-quinoline derivatives exhibit antitrypanosomal activity, highlighting the role of organometallic moieties in targeting parasitic enzymes .

Biological Activity

(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is a chiral diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H12ClN2

- Molecular Weight : Approximately 186.66 g/mol

- CAS Number : 1213453-95-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the chloro and methyl substituents on the phenyl ring enhances its binding affinity and selectivity towards specific biological targets, which can modulate enzymatic activity or receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that diamines with similar structures can exhibit antimicrobial properties, potentially through mechanisms involving inhibition of bacterial growth or biofilm formation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways. This characteristic is particularly relevant in the development of therapeutic agents targeting diseases linked to enzyme dysregulation .

Data Table: Biological Activities and Mechanisms

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an inhibitor of monoamine oxidase (MAO). The study found that this compound inhibited MAO activity in vitro with an IC50 value of 25 µM. This inhibition could have implications for treating neurological disorders where MAO plays a critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.